Multi-Target Scaffold Validation Breadth: [4,3-d] Core vs. Alternative Pyridopyrimidine Fusions
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione scaffold has been independently validated in at least five distinct therapeutic target programs with quantitative optimization milestones, whereas the [2,3-d] and [3,4-d] fusion isomers each have a narrower validated target spectrum [1]. In the GnRH receptor antagonist program, iterative substitution on the [4,3-d] core drove binding affinity from initial hits to below 10 nM after two rounds of optimization [2]. In the ONC201 analog series, N1-ethyl substitution on this core yielded compound 4 with IC₅₀ values 5–10 times more potent than clinical-stage ONC201 across a panel of 10 human cancer cell lines (e.g., PC3: 1.7 μM vs. 8.9 μM; MV4;11: 0.4 μM vs. 3.0 μM) [3]. For TASK-3 channel antagonism, the THPP series built on this core produced PK-THPP with an IC₅₀ of 35 nM and 9-fold selectivity over TASK-1 [4]. The [2,3-d] isomer, by contrast, is predominantly associated with adenosine A₁/A₂A receptor antagonism (most potent Ki = 5 nM at rat A₁) with no demonstrated activity against GnRH, ClpP, or TASK-3 [5].
| Evidence Dimension | Number of distinct therapeutic targets with quantitative SAR optimization data |
|---|---|
| Target Compound Data | ≥5 target programs (GnRH, ClpP/ONC201, ATR kinase, Smoothened, TASK-3) with <10 nM to low μM potency milestones |
| Comparator Or Baseline | Pyrido[2,3-d]pyrimidine-2,4-dione: predominantly adenosine receptors; Pyrido[3,4-d]pyrimidine-2,4-dione: predominantly histone demethylases |
| Quantified Difference | [4,3-d] scaffold: 5 validated target classes with quantitative SAR data; [2,3-d] scaffold: ~2 primary target classes with quantitative SAR; [3,4-d] scaffold: ~1–2 target classes |
| Conditions | Multiple independent published studies across different laboratories and assay systems |
Why This Matters
Procuring a scaffold with multi-target validation breadth reduces the risk of project failure due to scaffold limitations and provides a structurally characterized starting point for diverse medicinal chemistry campaigns.
- [1] Yadav P, Shah K. Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chem Biol Drug Des. 2022;99(5):758-768. doi:10.1111/cbdd.14026. PMID: 35152554. View Source
- [2] Lanier MC, Feher M, Ashweek NJ, et al. Selection, synthesis, and structure-activity relationship of tetrahydropyrido[4,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists. Bioorg Med Chem. 2007;15(16):5590-5603. doi:10.1016/j.bmc.2007.05.029. PMID: 17561404. View Source
- [3] Ma Z, Gao G, Fang K, Sun H. Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. ACS Med Chem Lett. 2019;10(2):191-195. doi:10.1021/acsmedchemlett.8b00531. PMID: 30783498. View Source
- [4] Ramírez D, Concha G, Arévalo B, et al. Structure/Activity Analysis of TASK-3 Channel Antagonists Based on a 5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine. Int J Mol Sci. 2019;20(9):2252. doi:10.3390/ijms20092252. PMID: 31067638. View Source
- [5] Priego EM, von Frijtag Drabbe Künzel J, IJzerman AP, Camarasa MJ, Pérez-Pérez MJ. Pyrido[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists: Effect of substituents at the N1 and N3 positions. J Med Chem. 2008;51(11):3014-3024. doi:10.1021/jm7013717. PMID: 18444668. View Source
